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molecular formula C12H16O2 B3022881 4-Methyl-2-phenylpentanoic acid CAS No. 14320-58-2

4-Methyl-2-phenylpentanoic acid

Cat. No. B3022881
M. Wt: 192.25 g/mol
InChI Key: DHURPAIUOZIQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365085B2

Procedure details

A solution of methyl 2-phenyl-4-methyl-4-pentenoic acid (850 mg, 4.15 mmole) in 10 mL of MeOHwas treated with 5 mL of 2.5N NaOH and heated to 50° for 30 minutes. The reaction was cooled, diluted with H2O and washed with Et2O. The aqueous phase was acified, and extracted with CH2Cl2. The extracts were washed with H2O, dried and the solvent removed. The residue was dissolved in 25 mL of EtOAc, and hydrogenated over a 10% Pd/C catalyst, at 1 atmosphere H2 pressure, for 2 hours. The catalyst was filtered and the solvent removed and gave the titled compound, 647 mg (81%). MS (ESI) 193 (MH+)
Name
methyl 2-phenyl-4-methyl-4-pentenoic acid
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:6][C:7]([CH3:9])=[CH2:8])[C:3]([OH:5])=[O:4].[OH-].[Na+]>O>[C:10]1([CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-phenyl-4-methyl-4-pentenoic acid
Quantity
850 mg
Type
reactant
Smiles
CC(C(=O)O)(CC(=C)C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The extracts were washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 25 mL of EtOAc
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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